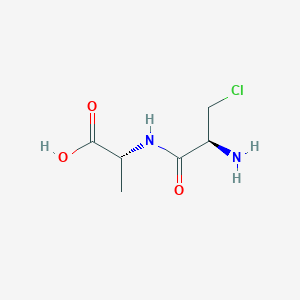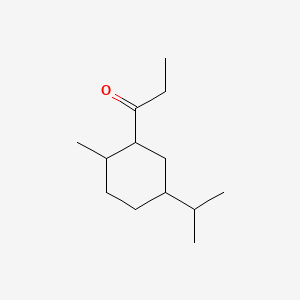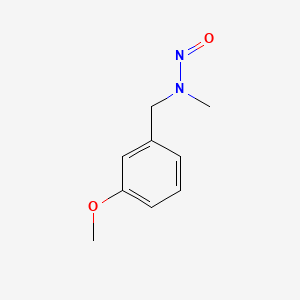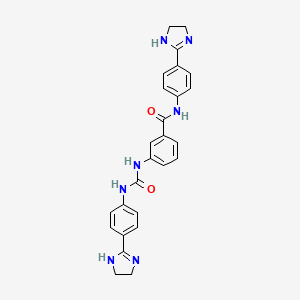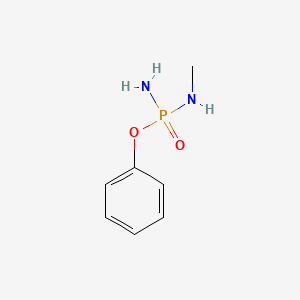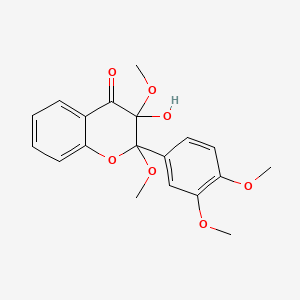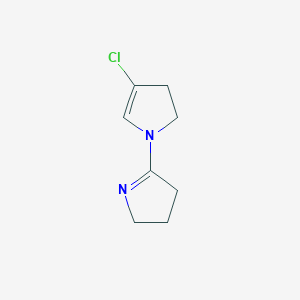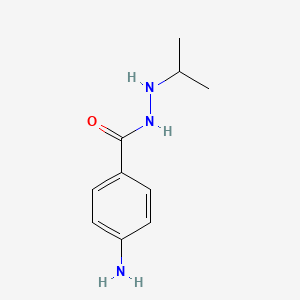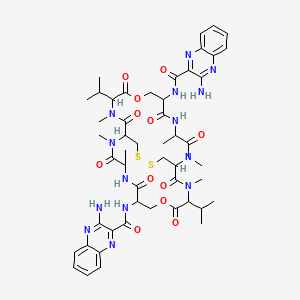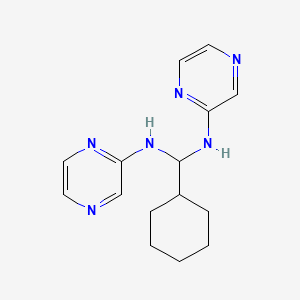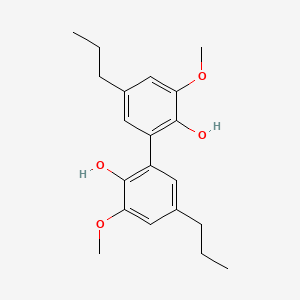
Dehydrodidihydroeugenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrodidihydroeugenol is a lignin-derived dimeric compound known for its antioxidant properties. It is structurally related to eugenol, a phenolic compound found in clove oil. This compound is characterized by its unique 5-5’ linkage, which contributes to its stability and reactivity.
Preparation Methods
Dehydrodidihydroeugenol can be synthesized from 4-propylguaiacol through a series of chemical reactions. The synthesis involves oxidative coupling, which forms the 5-5’ linkage. The reaction conditions typically include the use of oxidizing agents such as potassium ferricyanide or peroxidase enzymes. Industrial production methods may involve the extraction of lignin from biomass, followed by chemical modification to obtain this compound .
Chemical Reactions Analysis
Dehydrodidihydroeugenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its monomeric forms.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Dehydrodidihydroeugenol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignin structure and reactivity.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of bio-based materials and as an additive in food and cosmetics for its preservative properties
Mechanism of Action
The mechanism of action of dehydrodidihydroeugenol primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA. The pathways involved in its action include the inhibition of lipid peroxidation and the activation of antioxidant defense mechanisms .
Comparison with Similar Compounds
Dehydrodidihydroeugenol can be compared with other lignin-derived compounds such as dehydrodiconiferyl alcohol and dehydrodiisoeugenol. These compounds share similar structural features but differ in their linkage types and reactivity. This compound is unique due to its 5-5’ linkage, which imparts greater stability compared to other lignin dimers with 8-5’ or 8-8’ linkages .
Properties
CAS No. |
13991-42-9 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(2-hydroxy-3-methoxy-5-propylphenyl)-6-methoxy-4-propylphenol |
InChI |
InChI=1S/C20H26O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h9-12,21-22H,5-8H2,1-4H3 |
InChI Key |
BTTCEFCKFDSNET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CCC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


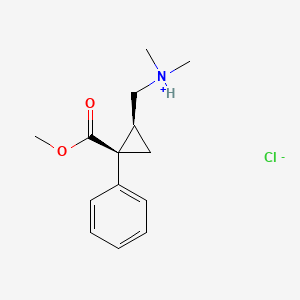

![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
